6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of a precursor such as methyl 3-amino-3-(2-chlorophenyl)propanoate with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.
Scientific Research Applications
6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-propyl-2-thiouracil: A pyrimidinethione consisting of uracil in which the 2-oxo group is substituted by a thio group and the hydrogen at position 6 is substituted by a propyl group.
2-Mercapto-6-propyl-4-pyrimidone: Another pyrimidine derivative with similar structural features.
Uniqueness
6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific hydroxyimino and propyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications.
Properties
CAS No. |
62175-78-4 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
6-(2-hydroxyiminopropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N3O3/c1-4(10-13)2-5-3-6(11)9-7(12)8-5/h3,13H,2H2,1H3,(H2,8,9,11,12) |
InChI Key |
CGYXIAZKKFBCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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